Dihidrocloruro de hematoporfirina

Descripción general

Descripción

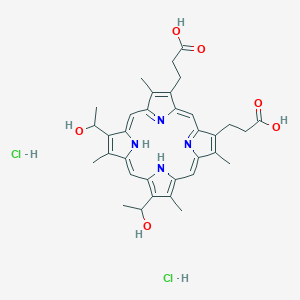

La hematoporfirina IX dihidrocloruro es un derivado de la protoporfirina IX, donde los dos grupos vinílicos se han hidratado para formar alcoholes. Es un sólido de color intenso, que normalmente se encuentra como una solución. Este compuesto es ampliamente conocido por su uso como fotosensibilizador en la terapia fotodinámica, un método de tratamiento que utiliza la luz para activar el compuesto y destruir las células cancerosas .

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Overview of Photodynamic Therapy

Photodynamic therapy involves the administration of a photosensitizing agent followed by exposure to specific wavelengths of light. Upon activation, the agent generates reactive oxygen species that can lead to cell death. Hematoporphyrin dihydrochloride has been pivotal in treating various malignancies, particularly cancers.

Clinical Applications

- Cancer Treatment : Hematoporphyrin dihydrochloride has been used in PDT for conditions such as:

- Extrahepatic Cholangiocarcinoma : Recent studies indicate that combining PDT with stent placement is effective for this type of cancer .

- Bladder Cancer : PDT has been explored as a preventive measure against recurrence when combined with intravesical therapies .

- Prostate Cancer : Investigations into the efficacy of PDT for prostate cancer have shown promising results .

Case Studies

- A study involving 23 patients with manic-depressive reactions reported that 17 patients experienced varying degrees of improvement following treatment with hematoporphyrin dihydrochloride .

Biochemical Interactions

Mechanism of Action

The mechanism by which hematoporphyrin dihydrochloride exerts its effects involves the formation of singlet oxygen upon light activation, leading to oxidative stress within targeted cells. This process is crucial for its application in PDT and other therapeutic settings.

Research Findings

- A study demonstrated that hematoporphyrin significantly affects detoxification enzymes in insects, indicating its potential use as an insecticide . The compound was shown to disrupt acetylcholine esterase activity, leading to increased mortality rates in treated larvae and adults of certain fly species.

Agricultural Applications

Insecticidal Properties

Hematoporphyrin dihydrochloride has been investigated for its potential as an eco-friendly pesticide. Its ability to absorb sunlight and induce phototoxicity makes it a candidate for controlling pest populations without harmful chemical residues.

| Concentration (ppm) | Mortality Rate (%) after Sunlight Exposure (2 hours) |

|---|---|

| 0 | |

| 3.31 | |

| 66.56 | |

| 96.39 | |

| 100 |

This table summarizes the effectiveness of various concentrations of hematoporphyrin dihydrochloride on mortality rates among third instar larvae exposed to sunlight .

Emerging Research

Recent studies have also explored the combination of hematoporphyrin dihydrochloride with other therapeutic modalities, such as ultrasound. For instance, one study investigated sonodynamic therapy mediated by hematoporphyrin monomethyl ether, demonstrating significant efficacy against periodontal disease in animal models .

Mecanismo De Acción

El mecanismo de acción de la hematoporfirina IX dihidrocloruro en la terapia fotodinámica implica varios pasos:

Absorción: El compuesto es absorbido por las células cancerosas.

Activación: Al exponerse a la luz, el compuesto se activa y genera oxígeno molecular singlete.

Destrucción: El oxígeno singlete reacciona con los componentes celulares, lo que lleva a la destrucción de las células cancerosas.

Los objetivos moleculares incluyen las membranas celulares y otras estructuras celulares críticas. Las vías implicadas están principalmente relacionadas con el estrés oxidativo y la apoptosis .

Compuestos Similares:

Protoporfirina IX: El compuesto padre del que se deriva la hematoporfirina IX dihidrocloruro.

Derivado de la hematoporfirina: Una mezcla de porfirinas utilizada en la terapia fotodinámica.

Uroporfirina I: Otro compuesto porfirínico con propiedades similares.

Singularidad: La hematoporfirina IX dihidrocloruro es única debido a su hidratación específica de los grupos vinílicos, lo que aumenta sus propiedades fotosensibilizadoras. Esto la hace particularmente eficaz en la terapia fotodinámica en comparación con otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Hematoporphyrin dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of Hematoporphyrin dihydrochloride on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Hematoporphyrin dihydrochloride is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Hematoporphyrin dihydrochloride in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hematoporphyrin dihydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Hematoporphyrin dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Hematoporphyrin dihydrochloride is transported and distributed within cells and tissues in a specific manner. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Hematoporphyrin dihydrochloride and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hematoporfirina IX dihidrocloruro se sintetiza a partir de la hemina. El proceso implica la hidratación de los dos grupos vinílicos en la protoporfirina IX para formar alcoholes. Esto se logra típicamente tratando la hematoporfirina dihidrocloruro con una mezcla de ácido sulfúrico y ácido acético .

Métodos de producción industrial: En entornos industriales, la producción de hematoporfirina IX dihidrocloruro sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El compuesto se purifica entonces utilizando técnicas como la cromatografía líquida de alta presión .

Análisis De Reacciones Químicas

Tipos de reacciones: La hematoporfirina IX dihidrocloruro experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede llevar a la formación de diferentes estados de oxidación del compuesto.

Reducción: Las reacciones de reducción pueden convertir la hematoporfirina IX dihidrocloruro en sus formas reducidas.

Sustitución: Esto implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede llevar a la formación de derivados de la hematoporfirina con diferentes estados de oxidación .

Comparación Con Compuestos Similares

Protoporphyrin IX: The parent compound from which hematoporphyrin IX dihydrochloride is derived.

Hematoporphyrin Derivative: A mixture of porphyrins used in photodynamic therapy.

Uroporphyrin I: Another porphyrin compound with similar properties.

Uniqueness: Hematoporphyrin IX dihydrochloride is unique due to its specific hydration of vinyl groups, which enhances its photosensitizing properties. This makes it particularly effective in photodynamic therapy compared to other similar compounds .

Actividad Biológica

Hematoporphyrin dihydrochloride (HpD) is a synthetic derivative of porphyrin that has garnered significant attention for its biological activities, particularly in the fields of photodynamic therapy (PDT) and as a photosensitizer. This article explores the various biological effects of HpD, including its mechanisms of action, therapeutic applications, and its impact on cellular processes.

- Chemical Formula : C34H38N4O6·2HCl

- Molecular Weight : 671.611 g/mol

- CAS Number : 17696-69-4

HpD functions primarily as a photosensitizer, which means it can absorb light and transfer energy to surrounding molecular oxygen, leading to the production of reactive oxygen species (ROS). These ROS are cytotoxic and can induce cell death through various mechanisms, including apoptosis and necrosis.

Key Findings on Mechanism

- Production of Singlet Oxygen : Studies have shown that HpD generates singlet oxygen when activated by light, which is responsible for its cytotoxic effects on cancer cells and microorganisms .

- Oxidative Stress Induction : HpD treatment has been associated with increased oxidative stress in cells, leading to damage in cellular components such as lipids, proteins, and DNA .

Anticancer Effects

HpD has been extensively researched for its potential in cancer therapy. The compound has been used in combination with other drugs such as doxorubicin to enhance therapeutic efficacy against liver cancer. In one study, HpD-modified nanoparticles demonstrated improved tumor targeting and reduced side effects compared to conventional therapies .

Photosensitizing Effects on Microorganisms

Research indicates that HpD is effective against various microbial strains, including Staphylococcus aureus. The compound's ability to generate ROS upon light activation leads to significant reductions in microbial viability .

Case Studies

- Photodynamic Therapy for Liver Cancer :

- Insecticidal Activity :

| Treatment Duration | LC50 (3rd Instar) | LC50 (Adult Male) | LC50 (Adult Female) |

|---|---|---|---|

| 0.5 h | 3.2 x 10^-2 | 1.3 x 10^-5 | 1.7 x 10^-4 |

| 1 h | 2.58 x 10^-3 | 1.09 x 10^-5 | 6.85 x 10^-5 |

| 1.5 h | 1.06 x 10^-4 | 1.005 x 10^-6 | 1.65 x 10^-5 |

| 2 h | 2.02 x 10^-5 | 3.82 x 10^-7 | 4.6 x 10^-7 |

Safety Profile and Toxicity

While HpD is considered relatively safe for therapeutic applications, it can cause irritation upon contact with skin or eyes and may lead to respiratory tract irritation if inhaled . Long-term toxicity studies are necessary to fully understand its safety profile.

Propiedades

Número CAS |

17696-69-4 |

|---|---|

Fórmula molecular |

C34H40Cl2N4O6 |

Peso molecular |

671.6 g/mol |

Nombre IUPAC |

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H |

Clave InChI |

VNVGOODAFSODLR-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl |

SMILES canónico |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O.Cl.Cl |

Key on ui other cas no. |

17696-69-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.